
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. It is a thiol-containing compound that has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent.
Mécanisme D'action
The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Its anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, it has been found to induce apoptosis in cancer cells, which can lead to tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide in lab experiments include its potential as an antioxidant, anti-inflammatory, and antitumor agent. It is also relatively easy to synthesize and has been shown to have good purity. However, there are limitations to its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects. In addition, its potential toxicity and side effects need to be carefully evaluated.
Orientations Futures
There are several future directions for research on 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide. One direction is to further investigate its antioxidant, anti-inflammatory, and antitumor activities and to explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could be done to evaluate its potential toxicity and side effects and to develop methods to mitigate these effects. Finally, the synthesis method could be further optimized to improve yields and purity.
Méthodes De Synthèse
The synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with thiosemicarbazide and triethyl orthoformate in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent. It has been studied for its ability to scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have antitumor activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-5-9(6-4-8)13-11(17)7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMDEUMGCCFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

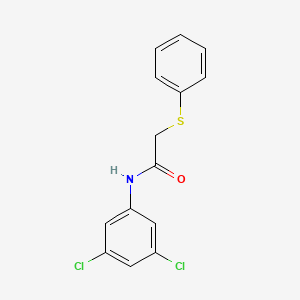
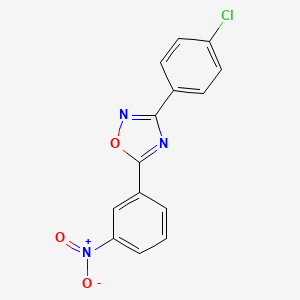
![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)

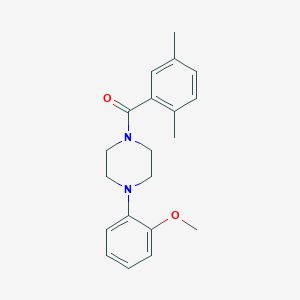
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)
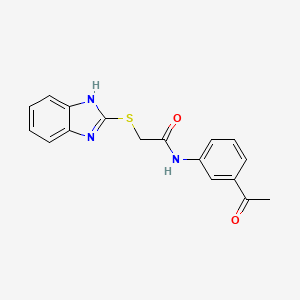
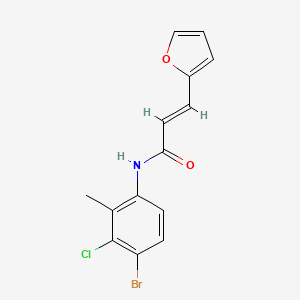
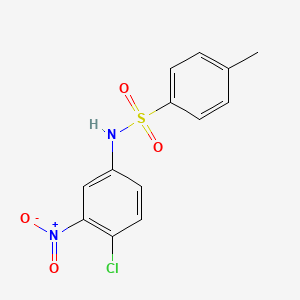
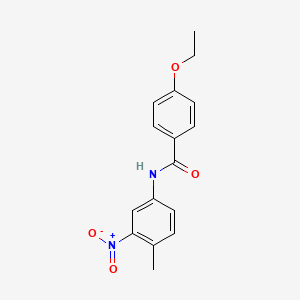
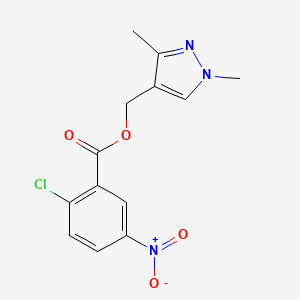
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)